molecular formula C21H22N4O6S B2367821 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 533870-55-2

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2367821
CAS No.: 533870-55-2
M. Wt: 458.49
InChI Key: ZTRSZKLLRIAMRQ-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O6S and its molecular weight is 458.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been studied for its interaction with the CB1 cannabinoid receptor. This research, using molecular orbital methods and conformational analysis, contributes to the understanding of molecular interactions and binding mechanisms of similar compounds (Shim et al., 2002).

Synthesis and Biological Prediction

The synthesis of related 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, using one-pot condensation methods, has been explored. This study aids in understanding the synthetic pathways and predicting the biological activities of similar oxadiazole-based compounds (Kharchenko et al., 2008).

Anticancer Activity Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This research provides insight into the potential therapeutic applications of similar compounds (Ravinaik et al., 2021).

Antibacterial and Antitubercular Agent Studies

The synthesis and evaluation of 4-pyrrol-1-yl benzoic acid hydrazide analogs, including derived oxadiazoles, triazoles, and pyrroles, have been researched for their antibacterial and antitubercular activities. This work contributes to understanding the antimicrobial potential of similar oxadiazole compounds (Joshi et al., 2008).

Synthesis of Oxadiazole Compounds

Research into the selective synthesis of 3,5-diphenyl-1,2,4-oxadiazole highlights the synthetic methods relevant to similar compounds. This study aids in understanding the chemical pathways for creating oxadiazole derivatives (Kijima et al., 1994).

Preparation of N-Sulfinyl Compounds

The preparation of N-sulfinylbenzamide and its reactions, including with styrene oxide, provides insights into the chemical behavior and potential applications of similar sulfonyl-containing compounds (Tsuge & Mataka, 1971).

Antimicrobial and Anti-Proliferative Activities

The synthesis and evaluation of 1,3,4-Oxadiazole N-Mannich Bases, including antimicrobial and anti-proliferative activities, offer insights into the biomedical applications of similar oxadiazole compounds (Al-Wahaibi et al., 2021).

Crystal Structure and Biological Studies

Studies on the crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provide valuable information on the physical and chemical properties of similar compounds (Karanth et al., 2019).

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(31-20)22-19(26)14-5-7-18(8-6-14)32(27,28)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRSZKLLRIAMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.